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Compound of Interest

Compound Name: BPI-15086

Cat. No.: B15569251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of BPI-15086,
a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in
the context of non-small-cell lung cancer (NSCLC). BPI-15086 is designed to specifically
address acquired resistance to earlier-generation EGFR-TKIs, a significant challenge in the
clinical management of NSCLC.

Executive Summary

BPI-15086 is an orally available, ATP-competitive, and irreversible inhibitor of the EGFR
T790M mutation.[1][2] This mutation is the most common mechanism of acquired resistance in
NSCLC patients who initially respond to first- or second-generation EGFR-TKIs.[2] Preclinical
and clinical data have demonstrated the selective and potent activity of BPI-15086 against
EGFR T790M-mutated lung cancer cells, validating its therapeutic potential. This document
details the molecular target, mechanism of action, preclinical efficacy, and clinical trial results of
BPI-15086, along with the experimental protocols used for its validation.

Molecular Target: EGFR T790M

The primary molecular target of BPI-15086 is the T790M mutant of the epidermal growth factor
receptor (EGFR).[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers
downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways,
which are critical for cell proliferation, survival, and differentiation.[3] In a subset of NSCLC
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patients, activating mutations in the EGFR gene lead to constitutive signaling and tumor
growth. The T790M "gatekeeper" mutation, a substitution of threonine with methionine at
position 790 of the EGFR kinase domain, confers resistance to first- and second-generation
EGFR-TKIs by increasing the receptor's affinity for ATP.[4]

Mechanism of Action

BPI-15086 is designed to selectively and irreversibly bind to the ATP-binding site of the EGFR
T790M mutant kinase domain.[2] This covalent modification prevents ATP from binding,
thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of
downstream signaling pathways.[4] The result is the induction of apoptosis and the inhibition of
proliferation in cancer cells harboring the EGFR T790M mutation.[1][4] A key feature of BPI-
15086 is its selectivity for the T790M mutant over wild-type EGFR, which is intended to
minimize off-target effects and improve the therapeutic window.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
BPI-15086.

Table 1: Preclinical In Vitro Efficacy of BPI-15086

Selectivity Ratio

Parameter EGFR T790M Wild-Type EGFR
(WTIT790M)

IC50 15.7 nM 503 nM ~32-fold

Data from preclinical

kinase assays.[2]

Table 2: Phase | Clinical Trial Efficacy of BPI-15086 in T790M+ NSCLC Patients
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Parameter Value 95% Confidence Interval

Objective Response Rate
(ORR)

17.7% 3.8% 10 43.4%

Disease Control Rate (DCR) 47.1% 23.0% to 72.2%

Data from a Phase I, single-
arm, multicenter study in
patients with EGFR T790M-
mutated advanced NSCLC.[2]

[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay for IC50 Determination

Obijective: To determine the half-maximal inhibitory concentration (IC50) of BPI-15086 against
EGFR T790M and wild-type EGFR.

Methodology:

Recombinant human EGFR T790M and wild-type EGFR proteins are used.

e The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer
containing the respective EGFR protein and varying concentrations of BPI-15086.

e The reaction is allowed to proceed for a specified time at a controlled temperature.

o The amount of phosphorylated substrate is quantified using a suitable detection method,
such as a luminescence-based assay or radioisotope labeling.

» |IC50 values are calculated by plotting the percentage of kinase inhibition against the
logarithm of the BPI-15086 concentration and fitting the data to a sigmoidal dose-response
curve.
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Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative activity of BPI-15086 in lung cancer cell lines.

Methodology:

Lung cancer cell lines with and without the EGFR T790M mutation are seeded in 96-well
plates.

After allowing the cells to adhere, they are treated with a range of concentrations of BPI-
15086.

The cells are incubated for a period of 72 hours.

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based
assay like CellTiter-Glo.

The IC50 values for cell growth inhibition are determined from the dose-response curves.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of BPI-15086 in a living organism.

Methodology:

Human lung cancer cells harboring the EGFR T790M mutation are subcutaneously injected
into immunocompromised mice.

Once tumors reach a palpable size, the mice are randomized into treatment and control
groups.

BPI-15086 is administered orally at various dose levels and schedules.
Tumor volume is measured regularly using calipers.

At the end of the study, tumors are excised and may be used for further analysis, such as
western blotting for target engagement.
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Caption: BPI-15086 inhibits EGFR T790M, blocking downstream signaling.
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Caption: Workflow for BPI1-15086 target validation.

Conclusion

The collective preclinical and clinical evidence strongly supports the validation of EGFR T790M
as the primary target of BPI-15086 in lung cancer cells. BPI-15086 has demonstrated selective
and potent inhibition of the T790M mutant, leading to anti-tumor activity in relevant models and
in patients with advanced, resistant NSCLC.[2][5] Further clinical development is warranted to
fully establish the therapeutic role of BPI-15086 in the management of EGFR T790M-positive
NSCLC.[2][5]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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